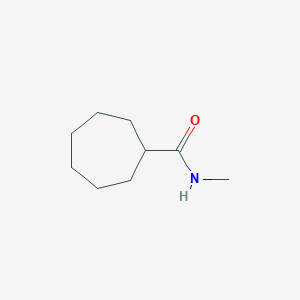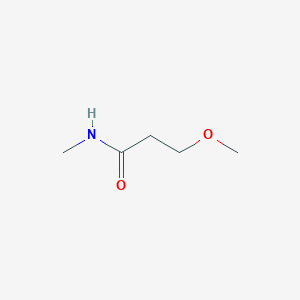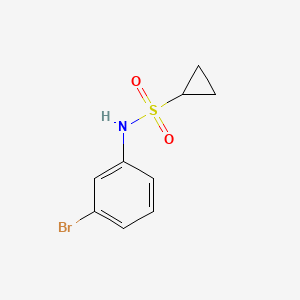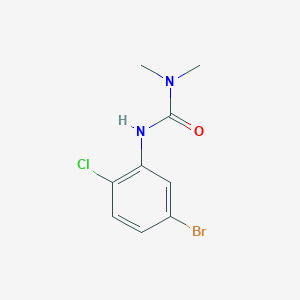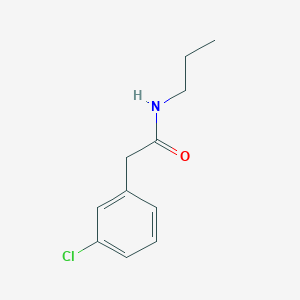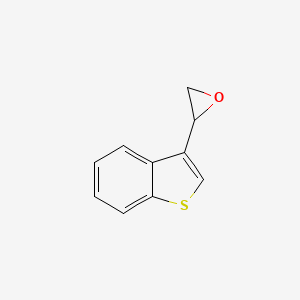
2-(1-Benzothiophen-3-yl)oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Benzothiophen-3-yl)oxirane is an organic compound characterized by the presence of an oxirane ring attached to a benzothiophene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Benzothiophen-3-yl)oxirane typically involves the reaction of benzothiophene derivatives with epoxidizing agents. One common method includes the use of m-chloroperoxybenzoic acid (m-CPBA) as an oxidizing agent to convert 1-benzothiophen-3-yl derivatives into the corresponding oxirane . The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure high yield and selectivity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for cost-effectiveness and efficiency, potentially using continuous flow reactors to maintain consistent reaction conditions and improve yield.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(1-Benzothiophen-3-yl)oxirane can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: m-Chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed:
Diols: Formed from the oxidation of the oxirane ring.
Alcohols: Formed from the reduction of the oxirane ring.
Substituted Derivatives: Formed from nucleophilic substitution reactions.
Applications De Recherche Scientifique
2-(1-Benzothiophen-3-yl)oxirane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and polymers.
Mécanisme D'action
The mechanism of action of 2-(1-Benzothiophen-3-yl)oxirane involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins, nucleic acids, and other cellular components. This reactivity underlies its potential biological activities, such as antimicrobial and anticancer effects.
Comparaison Avec Des Composés Similaires
2-(1-Benzothiophen-2-yl)oxirane: Similar structure but with the oxirane ring attached at a different position on the benzothiophene moiety.
2-(1-Benzofuran-3-yl)oxirane: Contains a benzofuran ring instead of a benzothiophene ring.
2-(1-Benzothiophen-3-yl)ethanol: Similar structure but with an ethanol group instead of an oxirane ring.
Uniqueness: 2-(1-Benzothiophen-3-yl)oxirane is unique due to the presence of both an oxirane ring and a benzothiophene moiety, which imparts distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound for scientific research.
Propriétés
IUPAC Name |
2-(1-benzothiophen-3-yl)oxirane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8OS/c1-2-4-10-7(3-1)8(6-12-10)9-5-11-9/h1-4,6,9H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBEHOBLMFNEOIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=CSC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
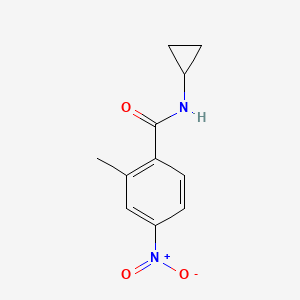

![1-Methyl-4-[(2-methyl-4-nitrophenyl)carbonyl]piperazine](/img/structure/B7942380.png)
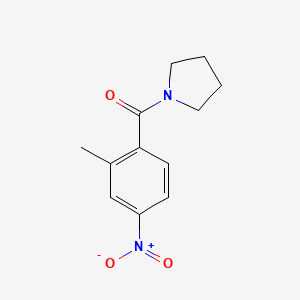
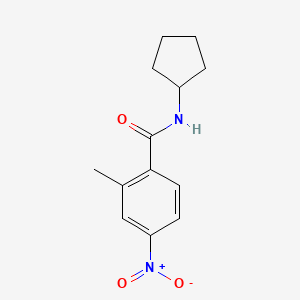
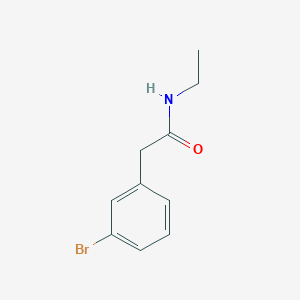

![7-methyl-5,6,7,8-tetrahydropyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-9-amine](/img/structure/B7942418.png)
![8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B7942422.png)
